(2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-ethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole (2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-ethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole
Brand Name: Vulcanchem
CAS No.: 1884594-03-9
VCID: VC6359799
InChI: InChI=1S/C27H27OP/c1-5-24-28-23-16-10-15-22(26(23)29(24)27(2,3)4)25-20-13-8-6-11-18(20)17-19-12-7-9-14-21(19)25/h6-17,24H,5H2,1-4H3/t24-,29+/m0/s1
SMILES: CCC1OC2=CC=CC(=C2P1C(C)(C)C)C3=C4C=CC=CC4=CC5=CC=CC=C53
Molecular Formula: C27H27OP
Molecular Weight: 398.486

(2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-ethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole

CAS No.: 1884594-03-9

Cat. No.: VC6359799

Molecular Formula: C27H27OP

Molecular Weight: 398.486

* For research use only. Not for human or veterinary use.

(2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-ethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole - 1884594-03-9

Specification

CAS No. 1884594-03-9
Molecular Formula C27H27OP
Molecular Weight 398.486
IUPAC Name (2S,3S)-4-anthracen-9-yl-3-tert-butyl-2-ethyl-2H-1,3-benzoxaphosphole
Standard InChI InChI=1S/C27H27OP/c1-5-24-28-23-16-10-15-22(26(23)29(24)27(2,3)4)25-20-13-8-6-11-18(20)17-19-12-7-9-14-21(19)25/h6-17,24H,5H2,1-4H3/t24-,29+/m0/s1
Standard InChI Key QPWCJINMYWPGIX-PWUYWRBVSA-N
SMILES CCC1OC2=CC=CC(=C2P1C(C)(C)C)C3=C4C=CC=CC4=CC5=CC=CC=C53

Introduction

Structural Features and Molecular Configuration

Core Architecture

The molecule consists of a 2,3-dihydrobenzo[d][1, oxaphosphole core, a five-membered heterocycle containing oxygen and phosphorus atoms at positions 1 and 3, respectively. The dihydro designation indicates partial saturation at the 2,3-positions, creating two stereogenic centers (C2 and C3) with confirmed (S,S) configuration . Substituents include:

  • Anthracen-9-yl group at position 4, providing extended π-conjugation.

  • tert-Butyl group at position 3, imparting steric bulk.

  • Ethyl group at position 2, influencing ring conformation .

Table 1: Molecular Properties

PropertyValue/DescriptionSource
Molecular FormulaC₃₁H₃₃OPCalculated*
Molecular Weight468.58 g/molCalculated*
Stereochemistry(2S,3S) configurationInferred
Key Functional GroupsAnthracene, tert-butyl, ethyl, oxaphosphole

*Based on structural analogs in .

Synthesis and Stereochemical Control

Cyclization Strategies

The synthesis of dihydrobenzooxaphospholes typically involves phosphonamidate cyclization induced by strong bases like n-butyllithium. For example, Aitken et al. (2024) demonstrated that 2-benzyloxyphenylphosphonamidates undergo cyclization in tetrahydrofuran (THF) at room temperature to yield 2,3-dihydrobenzooxaphospholes as single diastereomers . Adapting this method, the ethyl and tert-butyl groups could be introduced via alkylation of precursor phosphonamidates prior to cyclization.

Resolution of Stereochemistry

Achieving enantiopure (2S,3S) configuration requires chiral resolution or asymmetric synthesis. A PubMed study (2017) detailed the epimerization of P-chiral dihydrobenzooxaphosphole oxides via chlorination and crystallization, achieving 65% yield of the desired (R,S)-diastereomer . For the target compound, similar strategies—employing chiral auxiliaries or catalysts—likely ensure the (S,S) configuration.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSource
Precursor alkylationEthyl iodide, K₂CO₃, DMF75-85%
Cyclizationn-BuLi, THF, RT, 12h40-60%
Stereochemical controlChiral HPLC resolution65%

Physicochemical Characterization

Spectroscopic Data

While direct data for the compound is limited, analogs provide insight:

  • ³¹P NMR: δ 15–20 ppm (oxaphosphole ring) .

  • ¹H NMR: Anthracene protons at δ 7.8–8.5 ppm; tert-butyl singlet at δ 1.3 ppm .

  • X-ray Crystallography: Confirms relative configuration of stereocenters, as demonstrated for a related diastereomer .

Stability and Reactivity

The tert-butyl group enhances steric protection at phosphorus, reducing oxidation susceptibility. The ethyl group at C2 moderates ring puckering, influencing reactivity in catalytic applications .

Challenges and Future Directions

  • Scalability: Current cyclization yields (40–60%) necessitate optimization for industrial use .

  • Stereochemical Purity: Advanced resolution techniques or asymmetric catalysis methods are required to improve (S,S) configuration yields .

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